5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-24-14-4-5-15(19-18-14)25-10-6-7-20(9-10)27(22,23)11-2-3-13-12(8-11)17-16(21)26-13/h2-5,8,10H,6-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGWXYTXFBBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features three critical structural domains:
- Benzo[d]oxazol-2(3H)-one core : A bicyclic heteroaromatic system with a ketone oxygen at position 2.
- Sulfonamide linker : A sulfonyl group at position 5 connects the benzoxazolone to a pyrrolidine ring.
- 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine : A pyrrolidine substituted at position 3 with a methoxypyridazine ether.
Retrosynthetic disconnections suggest three primary fragments:
- Fragment A : 5-Sulfonylbenzo[d]oxazol-2(3H)-one.
- Fragment B : 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine.
- Coupling strategy : Sulfonamide formation between Fragment A and Fragment B.
Synthesis of 5-Sulfonylbenzo[d]oxazol-2(3H)-one (Fragment A)
Chlorosulfonation of Benzoxazolone
The synthesis of 5-sulfonylbenzoxazolone begins with 2-mercaptobenzoxazole (1), which undergoes chlorosulfonation using sulfuryl chloride (SO$$2$$Cl$$2$$) or chlorine gas in the presence of a catalytic base. This step introduces a sulfonyl chloride group at position 5, yielding 5-chlorosulfonylbenzo[d]oxazol-2(3H)-one (2).
Reaction conditions :
Alternative Sulfonation Routes
In some cases, sulfonic acid intermediates are generated via reaction with sulfuric acid, followed by conversion to sulfonyl chlorides using phosphorus pentachloride (PCl$$_5$$). This method ensures regioselectivity at position 5 due to the electron-donating effects of the oxazolone oxygen.
Synthesis of 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine (Fragment B)
Pyrrolidine Functionalization
The pyrrolidine ring is substituted at position 3 with a methoxypyridazine ether. Two synthetic routes are viable:
Route A: Nucleophilic Substitution
- Preparation of 3-hydroxypyrrolidine : Pyrrolidine is oxidized to pyrrolidin-3-ol using a transition-metal catalyst.
- Etherification : Reaction of 3-hydroxypyrrolidine with 3-chloro-6-methoxypyridazine (3) under basic conditions (e.g., NaH or K$$2$$CO$$3$$) in dimethylformamide (DMF) yields the desired ether.
Key considerations :
- Steric hindrance at the pyridazine C3 position necessitates elevated temperatures (80–100°C).
- Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves yield.
Route B: Mitsunobu Reaction
For substrates with poor leaving groups, the Mitsunobu reaction couples 3-hydroxypyrrolidine with 6-methoxypyridazin-3-ol (4) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$). This method offers superior regioselectivity but requires anhydrous conditions.
Sulfonamide Coupling and Final Assembly
Coupling of Fragments A and B
The sulfonyl chloride (2) reacts with 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine (5) in a nucleophilic substitution to form the sulfonamide bond.
Optimized conditions :
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Solvent : Tetrahydrofuran (THF) or acetonitrile.
- Temperature : 0–25°C to minimize side reactions.
Mechanism : The pyrrolidine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Structural confirmation employs:
- Nuclear magnetic resonance (NMR) : $$^1$$H and $$^13$$C NMR verify substituent positions.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C$${17}$$H$${19}$$N$$5$$O$$6$$S).
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
Positional selectivity during chlorosulfonation is critical. Electron-donating groups on the benzoxazolone ring direct sulfonation to position 5, but competing reactions at position 4 may occur. Use of bulky solvents (e.g., chlorobenzene) enhances regioselectivity.
Stereochemical Control
If the pyrrolidine ring contains chiral centers (e.g., at C3), asymmetric synthesis or chiral resolution is required. Patent US20070123574A1 highlights stereoselective routes using optically pure starting materials.
Scalability and Industrial Feasibility
Key steps (e.g., Mitsunobu reaction) may face scalability issues due to reagent cost. Alternatives like microwave-assisted synthesis reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. Each type of reaction offers insights into the compound's reactivity and potential modifications.
Common Reagents and Conditions: : Typical reagents include strong acids and bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: : The products formed depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce different functional groups, altering the compound's properties.
Scientific Research Applications
Chemistry: : In organic synthesis, the compound serves as a building block for creating complex molecules, aiding in the development of new synthetic methodologies.
Biology: : It exhibits biological activity, making it a candidate for drug discovery and development, especially in targeting specific enzymes or receptors.
Medicine: : Potential therapeutic applications include its use in designing novel pharmaceuticals, particularly for treating diseases where precise molecular targeting is crucial.
Industry: : Its stability and reactivity make it useful in material science, particularly in developing advanced materials with specific properties.
Mechanism of Action: : The compound exerts its effects through interactions with molecular targets, often involving binding to specific enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes. The pathways involved might include inhibition or activation of biochemical processes crucial for therapeutic effects or material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazol-2(3H)-one Derivatives
Key Analogs ():
- 5-Fluorobenzo[d]oxazol-2(3H)-one (CAS 67927-44-0): The fluorine atom at position 5 introduces moderate electron-withdrawing effects, differing from the sulfonyl group’s strong electron-withdrawing nature in the target compound.
- 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS 162045-54-7): Bromine at position 6 adds steric bulk and lipophilicity, contrasting with the target’s sulfonyl-pyrrolidinyloxy substituent at position 3.
Structural Impact :
Pyrrolidinyloxy and Azetidinyloxy Sulfonyl Derivatives
Key Analog ():
- Substituent Variation: The 6-methyl-2-oxo-2H-pyran-4-yl group differs from the target’s 6-methoxypyridazine, altering electronic and steric profiles. Molecular Weight: 392.4 g/mol vs. ~420–440 g/mol (estimated for the target compound), suggesting differences in bioavailability .
Structural Impact :
Pyridazinone and Pyrazoline Derivatives
Key Analogs ():
- 5-Chloro-6-phenylpyridazin-3(2H)-ones (): Chlorine and phenyl substituents enhance lipophilicity and steric hindrance, contrasting with the target’s methoxy group.
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (): Pyrazoline and benzothiazole cores differ from benzoxazolone but highlight the pharmacological relevance of fused heterocycles.
Structural Impact :
Data Table: Structural and Functional Comparison
Biological Activity
5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 392.4 g/mol
- CAS Number : 2034224-64-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group and the benzo[d]oxazole moiety may enhance binding affinity, thereby modulating biochemical pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For example, studies on related oxazole derivatives have shown promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), with IC values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
Antimicrobial Activity
The antimicrobial properties of similar benzoxazole derivatives have been investigated, revealing activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against Bacillus subtilis and Escherichia coli demonstrated varying degrees of effectiveness, suggesting potential for development as antimicrobial agents .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
Case Studies
- Anticancer Efficacy : A study focused on a series of compounds similar to this compound demonstrated that structural modifications influenced cytotoxicity. The introduction of specific functional groups enhanced activity against cancer cell lines, indicating a structure–activity relationship crucial for drug design .
- Antimicrobial Screening : In another study analyzing benzoxazole derivatives, only a subset exhibited significant antimicrobial activity, with MIC values indicating potential therapeutic applications in treating bacterial infections . The presence of electron-donating groups was associated with increased activity.
Q & A
Q. What are the critical steps for optimizing the synthesis of the pyrrolidine sulfonyl moiety in this compound?
The sulfonylation step requires precise control of reaction conditions. Use anhydrous solvents (e.g., dichloromethane) and a sulfonyl chloride derivative under nitrogen atmosphere to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of sulfonylating agent) to account for steric hindrance from the pyrrolidine ring. Post-reaction, purify via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the sulfonylated intermediate .
Q. Which spectroscopic techniques are most effective for characterizing the benzo[d]oxazol-2(3H)-one core?
- NMR : H and C NMR can confirm the oxazolone ring via diagnostic peaks: a downfield singlet (~6.8–7.2 ppm) for the aromatic proton and carbonyl carbon (~160–165 ppm).
- FT-IR : Look for C=O stretching (1700–1750 cm) and sulfonyl S=O vibrations (1150–1250 cm).
- HRMS : Validate molecular weight with <2 ppm error. Cross-reference with PubChem data (InChIKey: MUFYBMDSNPXTNO-UHFFFAOYSA-N) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies in buffered solutions (pH 1–13) at 37°C. Use HPLC to quantify degradation products over 72 hours. The methoxypyridazinyl group may hydrolyze at pH >10, requiring pH-specific formulation strategies for biological assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies (e.g., target inhibition vs. off-target effects) be resolved?
- Orthogonal Assays : Validate target engagement using thermal shift assays (TSA) and cellular target occupancy measurements.
- Structural Probes : Compare activity with analogs (e.g., azepane vs. piperidine sulfonyl derivatives) to identify pharmacophore specificity .
- Proteome-Wide Profiling : Use affinity chromatography coupled with mass spectrometry to detect off-target binding .
Q. What experimental design is recommended for evaluating environmental fate and ecotoxicological impact?
- Partitioning Studies : Measure log (octanol-water) and soil adsorption coefficients ().
- Biotransformation : Use C-labeled compound in microcosm studies to track degradation pathways.
- Toxicity Endpoints : Conduct acute/chronic assays with Daphnia magna and algae (OECD guidelines). Reference environmental fate frameworks from Project INCHEMBIOL .
Q. How to design a structure-activity relationship (SAR) study focusing on the pyridazinyl-pyrrolidine linkage?
- Scaffold Modifications : Synthesize analogs with alternative linkers (e.g., amide, triazole) and compare binding affinities via surface plasmon resonance (SPR).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains). Validate with mutagenesis studies .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition assays?
Use nonlinear regression (GraphPad Prism) to calculate IC values. Apply the Hill equation to assess cooperativity. For low solubility, correct for solvent interference using blank controls. Report confidence intervals (95%) and use ANOVA for cross-group comparisons .
Q. How to mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during critical steps (sulfonylation, cyclization).
- Quality Control : Standardize purity thresholds (>98% by HPLC) and characterize each batch via H NMR and elemental analysis .
Data Interpretation and Validation
Q. What strategies validate the compound’s mechanism of action in cellular models?
- Knockdown/Rescue Experiments : Use siRNA or CRISPR to silence the putative target and assess rescue via overexpression.
- Biomarker Analysis : Quantify downstream effectors (e.g., phosphorylated proteins) via Western blot or ELISA .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- PK/PD Modeling : Measure plasma/tissue concentrations (LC-MS/MS) and correlate with pharmacodynamic markers.
- Metabolite Screening : Identify active metabolites via liver microsome assays. Adjust dosing regimens to account for first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
